Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate
Overview
Description
Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C20H28ClNO4 and a molecular weight of 381.89 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
It’s worth noting that this compound might have potential interactions with the respiratory system .
Biochemical Pathways
It is used as a reagent to synthesize 3-amino-1-(5-indanyloxy)-2-propanol derivatives , which are known to act as sodium channel blockers .
Result of Action
It is used as a reagent to synthesize other compounds , suggesting it may have indirect effects through these derived compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate typically involves the protection of the piperidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by alkylation with 4-chlorobenzyl chloride. The final step involves esterification with ethyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The chlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of fine chemicals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl N-Boc-piperidine-4-carboxylate: Lacks the benzyl group, making it less hydrophobic.
4-N-Boc-piperidine: A simpler structure without the ester and benzyl groups.
Uniqueness
Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which provide a balance of hydrophobicity and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules .
Biological Activity
Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its structural characteristics and potential biological activities. This article delves into its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a chlorobenzyl moiety. Its molecular formula is , with a molecular weight of approximately 373.89 g/mol. The presence of the Boc group allows for selective deprotection under acidic conditions, facilitating further chemical modifications and enhancing its utility in organic synthesis.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Receptor Binding : Compounds with similar piperidine structures have been shown to interact with neurotransmitter receptors, specifically targeting dopaminergic and serotonergic systems, which may influence mood and cognitive functions.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to neurological disorders. For instance, studies suggest that piperidine derivatives can inhibit certain enzymes involved in neurotransmitter metabolism, potentially providing therapeutic effects in conditions such as depression or anxiety .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Neuropharmacological Studies :
A study explored the effects of various piperidine derivatives on neurotropic alphaviruses, indicating that modifications in the piperidine structure could enhance potency against viral infections affecting the central nervous system. This suggests that this compound may have similar protective effects against neuroinvasive viruses . -
Antimicrobial Properties :
Research has indicated that compounds structurally related to this compound exhibit antimicrobial activity against various bacterial strains. These findings highlight the potential for this compound to serve as a lead structure for developing new antibiotics, particularly in the context of rising antibiotic resistance . -
Structure-Activity Relationship (SAR) Studies :
SAR studies have identified key structural features that enhance biological activity, including the importance of the chlorobenzyl substitution for receptor binding affinity and selectivity. Modifications to the Boc group also influence the pharmacokinetic properties of these compounds, impacting their efficacy and safety profiles .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVIWIWJGWSTDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584850 | |
Record name | 1-tert-Butyl 4-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174605-91-5 | |
Record name | 1-tert-Butyl 4-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 174605-91-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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